4-Aminoquinazolin-2-ol

Übersicht

Beschreibung

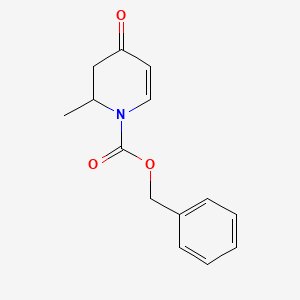

4-Aminoquinazolin-2-ol, also known as 2-amino-4(3H)-quinazolinone, is a compound with the molecular formula C8H7N3O and a molecular weight of 161.16 . It is commonly used in research and development .

Synthesis Analysis

The synthesis of 4-aminoquinazoline derivatives involves various methods including nucleophilic substitution reaction, metal-catalyzed approaches, microwave irradiation methods, cyclocondensation, and direct amination methods . An efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .

Molecular Structure Analysis

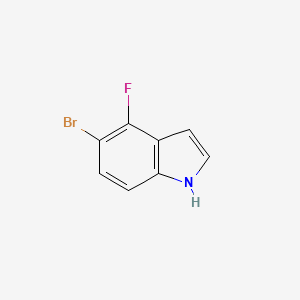

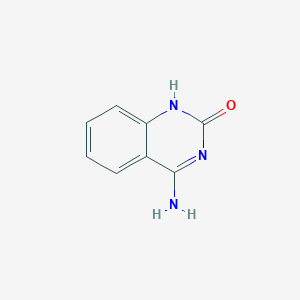

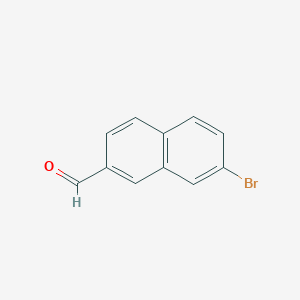

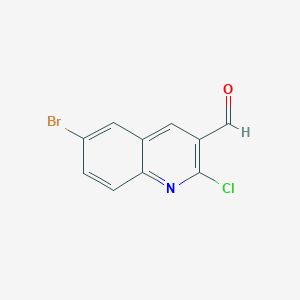

The molecular structure of 4-Aminoquinazolin-2-ol consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms in one of the rings .

Physical And Chemical Properties Analysis

4-Aminoquinazolin-2-ol has a density of 1.5±0.1 g/cm3, a boiling point of 489.6±37.0 °C at 760 mmHg, and a flash point of 249.9±26.5 °C . The exact mass is 161.058914 and the LogP value is -0.27 .

Wissenschaftliche Forschungsanwendungen

4-Aminoquinazoline

is a derivative of quinazoline, a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . It’s an important category of heterocyclic compounds that have received much attention for the design and development of new drugs due to their various pharmacological properties .

Anticancer

4-Aminoquinazoline derivatives have shown potential as therapeutic agents in urinary bladder cancer therapy . They are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .

Anticonvulsant

4-Aminoquinazoline derivatives have been studied for their anticonvulsant properties .

Antidepressant

These compounds have also been explored for their potential antidepressant effects .

Antibacterial and Antifungal

4-Aminoquinazoline derivatives have demonstrated antibacterial and antifungal properties .

Anti-HIV

They have been studied for their potential anti-HIV properties .

Anti-Inflammatory

4-Aminoquinazoline derivatives have shown anti-inflammatory properties .

Antioxidant

4-Aminoquinazoline derivatives have been found to possess antioxidant properties .

Antileishmanial

These compounds have shown potential in the treatment of leishmaniasis, a disease caused by protozoan parasites .

Anticoccidial

4-Aminoquinazoline derivatives have been studied for their anticoccidial properties. Coccidiosis is an infection of the intestinal tract of animals caused by coccidia .

Antimalarial

They have been explored for their potential antimalarial effects .

Antileukemic

4-Aminoquinazoline derivatives have shown potential in the treatment of leukemia .

Antimutagenic

These compounds have demonstrated antimutagenic properties .

Antihypertensive

4-Aminoquinazoline is present in many approved drugs and biologically active compounds, such as bunazosin, prazosin, and alfuzosin, which are used for the treatment of high blood pressure .

Vasodilator

Some 4-Aminoquinazoline derivatives have been found to act as vasodilators, helping to widen blood vessels and improve blood flow .

DNA Cleavage and p53 Activation

4-Aminoquinazoline derivatives exert their biological effects through a variety of targets such as DNA cleavage and p53 activation .

Aurora Kinase Inhibition

These compounds have shown potential in inhibiting aurora kinase, a type of enzyme that plays a crucial role in cell division .

ERK Inhibition

4-Aminoquinazoline derivatives have been found to inhibit Extracellular signal-Regulated Kinases (ERK), a type of protein kinase that plays an important role in transmitting signals from the cell surface to the DNA in the cell nucleus .

ErbB/HDAC Inhibition

These compounds have shown potential in inhibiting ErbB/HDAC, a type of enzyme that plays a crucial role in cell growth and survival .

Safety And Hazards

The safety information for 4-Aminoquinazolin-2-ol indicates that it may cause respiratory irritation and drowsiness or dizziness . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Eigenschaften

IUPAC Name |

4-amino-1H-quinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-7-5-3-1-2-4-6(5)10-8(12)11-7/h1-4H,(H3,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXBWFXMEJVOABP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60474748 | |

| Record name | 4-aminoquinazolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminoquinazolin-2-ol | |

CAS RN |

50440-88-5 | |

| Record name | 4-aminoquinazolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-azoniaspiro[4.4]nonane Bromide](/img/structure/B1279831.png)